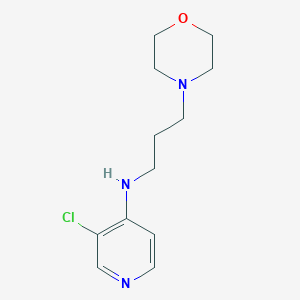

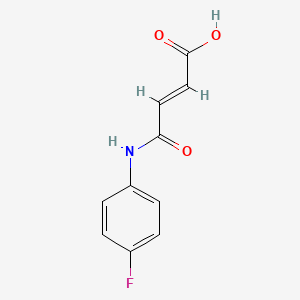

3-chloro-N-(3-morpholinopropyl)pyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-(3-morpholinopropyl)pyridin-4-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as CMP3 and is a potent and selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2).

Scientific Research Applications

Synthesis and Spectroscopic Characterization

3-chloro-N-(3-morpholinopropyl)pyridin-4-amine has been involved in the synthesis and characterization of various compounds and complexes, demonstrating its versatility as a reactant in chemical synthesis. For instance, its derivatives, particularly involving morpholine, have been used in the synthesis and characterization of Co(III) complexes, illustrating its potential in forming stable and structurally diverse coordination compounds. These complexes have been explored for their structural properties, showcasing the ability of 3-chloro-N-(3-morpholinopropyl)pyridin-4-amine derivatives to engage in complex formation with transition metals, contributing to the development of new materials with potential applications in catalysis, magnetic materials, and more (Amirnasr et al., 2001).

Aminocyclopropane Synthesis

In the realm of organic synthesis, 3-chloro-N-(3-morpholinopropyl)pyridin-4-amine and its related compounds have shown utility in the synthesis of aminocyclopropane derivatives. These reactions involve complex interactions with organometallic compounds, leading to the formation of azabicyclohexane diastereomers. This highlights its role in enabling synthetic routes towards cyclic and bicyclic amines, which are of interest for their potential pharmacological activities and as intermediates in the synthesis of complex organic molecules (Butz & Vilsmaier, 1993).

Electrochemical Fluorination

Electrochemical fluorination studies involving N-chloroalkyl-substituted cyclic amines, which include structures similar to 3-chloro-N-(3-morpholinopropyl)pyridin-4-amine, have been conducted to explore the production of chlorine-retaining-perfluoroamines. This research contributes to the understanding of electrochemical reactions involving chloroalkyl amines, offering insights into the synthesis of perfluorinated amines with potential applications in materials science, pharmaceuticals, and agrochemicals (Hayashi et al., 1983).

Complexation and Coordination Chemistry

Further exploration into the complexation and coordination chemistry of 3-chloro-N-(3-morpholinopropyl)pyridin-4-amine derivatives has led to the synthesis of various cobalt(III) complexes. These studies shed light on how the structural modifications of the amine ligands affect the redox properties of the central metal ion, contributing to the field of inorganic chemistry by providing valuable information on the electronic structure and reactivity of transition metal complexes (Meghdadi et al., 2008).

Environmental Monitoring and Analysis

On the environmental front, derivatives of 3-chloro-N-(3-morpholinopropyl)pyridin-4-amine have been implicated in the development of methods for the determination of aliphatic amines in wastewater and surface water. These methods involve derivatization and subsequent analysis by gas chromatography-mass spectrometry, highlighting the environmental relevance of these compounds in monitoring and managing pollutants in aquatic systems (Sacher, Lenz, & Brauch, 1997).

Mechanism of Action

Mode of Action

Pyrimidinamine derivatives, which are structurally similar, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can lead to cell death .

Biochemical Pathways

By inhibiting mitochondrial complex i, pyrimidinamine derivatives can affect various biochemical pathways related to energy production and cellular respiration .

properties

IUPAC Name |

3-chloro-N-(3-morpholin-4-ylpropyl)pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c13-11-10-14-4-2-12(11)15-3-1-5-16-6-8-17-9-7-16/h2,4,10H,1,3,5-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIZKTCETNCURO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=C(C=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390620.png)

![(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid](/img/structure/B2390627.png)

![Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B2390628.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2390629.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2390632.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2390634.png)

![2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole](/img/structure/B2390635.png)

![2-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide](/img/structure/B2390638.png)

![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2390641.png)